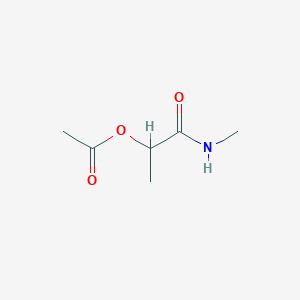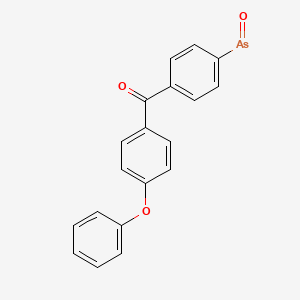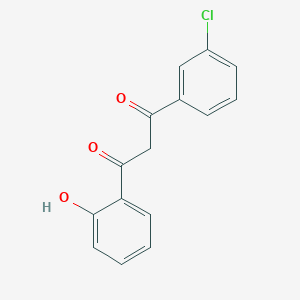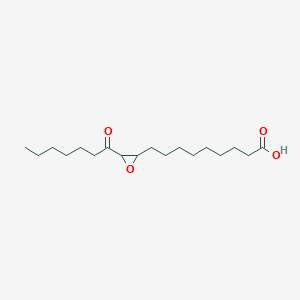
9-(3-Heptanoyloxiran-2-yl)nonanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(3-Heptanoyloxiran-2-yl)nonanoic acid is a complex organic compound with the molecular formula C18H32O4. It contains a three-membered oxirane ring, a heptanoyl group, and a nonanoic acid chain. This compound is notable for its unique structure, which includes multiple functional groups such as carboxylic acid, ketone, hydroxyl, and ether groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3-Heptanoyloxiran-2-yl)nonanoic acid typically involves the following steps:
Epoxidation: The starting material, oleic acid, undergoes epoxidation to form an oxirane ring. This reaction is often catalyzed by peracids such as peracetic acid or m-chloroperbenzoic acid.
Hydrolysis: The epoxide is then hydrolyzed to form a diol.
Oxidation: The diol undergoes oxidation to form the corresponding ketone.
Baeyer-Villiger Oxidation: The ketone is subjected to Baeyer-Villiger oxidation using a Baeyer-Villiger monooxygenase enzyme to form the ester.
Hydrolysis: The ester is hydrolyzed to yield this compound.
Industrial Production Methods
Industrial production of this compound involves similar steps but on a larger scale. The use of biocatalysts such as Baeyer-Villiger monooxygenases is optimized for higher yield and efficiency. The process includes the use of molecular chaperones and optimized media conditions to enhance the soluble expression of the enzymes .
Chemical Reactions Analysis
Types of Reactions
9-(3-Heptanoyloxiran-2-yl)nonanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to alcohols.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can open the oxirane ring under mild conditions.
Major Products Formed
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted oxirane derivatives.
Scientific Research Applications
9-(3-Heptanoyloxiran-2-yl)nonanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a substrate for studying enzyme-catalyzed reactions.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 9-(3-Heptanoyloxiran-2-yl)nonanoic acid involves its interaction with specific enzymes and molecular targets. The oxirane ring is reactive and can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition or modification of enzyme activity. The compound’s carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions with molecular targets .
Comparison with Similar Compounds
Similar Compounds
- 9-(Nonanoyloxy)nonanoic acid
- 9-(Decanoyloxiran-2-yl)nonanoic acid
- 9-(3-Octanoyloxiran-2-yl)nonanoic acid
Uniqueness
9-(3-Heptanoyloxiran-2-yl)nonanoic acid is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Its structure allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
CAS No. |
5416-58-0 |
|---|---|
Molecular Formula |
C18H32O4 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
9-(3-heptanoyloxiran-2-yl)nonanoic acid |
InChI |
InChI=1S/C18H32O4/c1-2-3-4-9-12-15(19)18-16(22-18)13-10-7-5-6-8-11-14-17(20)21/h16,18H,2-14H2,1H3,(H,20,21) |
InChI Key |
UMXHXBIKJIORIB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)C1C(O1)CCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-{[(2-Hydroxyethyl)imino]dimethanediyl}bis(4-tert-butyl-6-cyclohexylphenol)](/img/structure/B14735334.png)
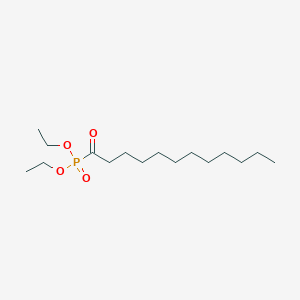
![6,7-dihydrocyclopenta[b]pyran-2(5H)-one](/img/structure/B14735360.png)
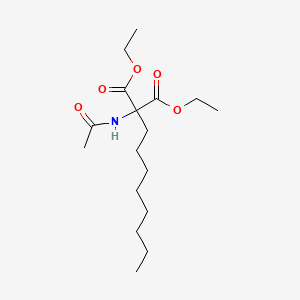
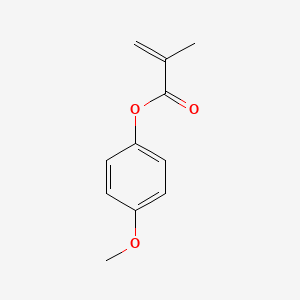
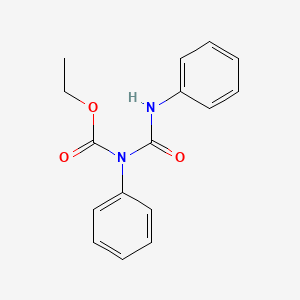
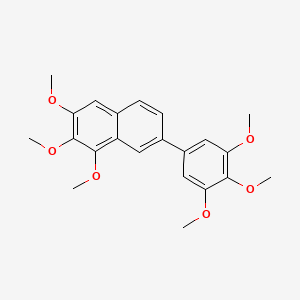
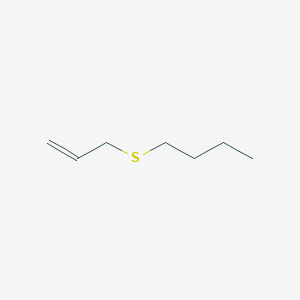

![Methyl 2-[2-(2-iodo-6-methoxyphenyl)-1-nitroethenyl]benzoate](/img/structure/B14735398.png)

